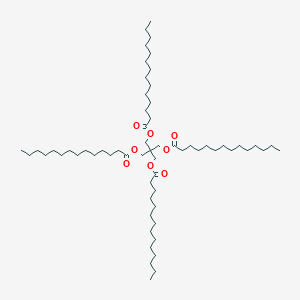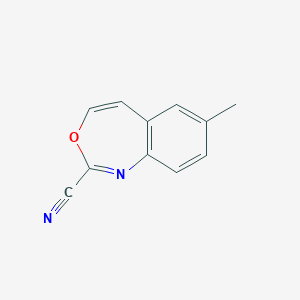
7-Methyl-3,1-benzoxazepine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3,1-benzoxazepine-2-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that belongs to the benzoxazepine family. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 193.25 g/mol. In
Mecanismo De Acción
The mechanism of action of 7-Methyl-3,1-benzoxazepine-2-carbonitrile involves its binding to the allosteric site of mGluR5, which results in the inhibition of the receptor's activity. This inhibition leads to a decrease in the release of glutamate, a neurotransmitter that is involved in various physiological processes. The inhibition of mGluR5 activity has been shown to have therapeutic potential for the treatment of various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-Methyl-3,1-benzoxazepine-2-carbonitrile have been extensively studied in animal models. It has been found to have anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to improve cognitive function and memory in animal models. These effects are attributed to the inhibition of mGluR5 activity and the subsequent modulation of glutamate release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Methyl-3,1-benzoxazepine-2-carbonitrile has several advantages for use in lab experiments. It has high selectivity and potency for mGluR5, which allows for precise modulation of the receptor's activity. It is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, the compound has limitations in terms of its solubility and bioavailability, which may affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 7-Methyl-3,1-benzoxazepine-2-carbonitrile in scientific research. One area of interest is the development of more potent and selective mGluR5 antagonists for the treatment of neurological disorders. Another area of interest is the investigation of the compound's effects on other physiological processes, such as inflammation and immune function. Additionally, the compound's potential as a tool for studying the role of mGluR5 in various physiological and pathological processes warrants further exploration.
Métodos De Síntesis
The synthesis method of 7-Methyl-3,1-benzoxazepine-2-carbonitrile involves the reaction of 2-aminobenzoic acid with acetic anhydride and phosphorus oxychloride to form 2-acetamido-benzoyl chloride. The resulting compound is then reacted with 2-methyl-2-oxazoline to form 7-methyl-3,1-benzoxazepine-2-carbonitrile. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
7-Methyl-3,1-benzoxazepine-2-carbonitrile has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological and pathological processes, including learning and memory, anxiety, and addiction. Antagonists of mGluR5 have been shown to have therapeutic potential for the treatment of various neurological disorders, including Fragile X syndrome, Parkinson's disease, and schizophrenia.
Propiedades
Número CAS |
19062-87-4 |
|---|---|
Nombre del producto |
7-Methyl-3,1-benzoxazepine-2-carbonitrile |
Fórmula molecular |
C11H8N2O |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
7-methyl-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-2-3-10-9(6-8)4-5-14-11(7-12)13-10/h2-6H,1H3 |
Clave InChI |
JJDUJMUFYZUBHF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(OC=C2)C#N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(OC=C2)C#N |
Sinónimos |
7-Methyl-3,1-benzoxazepine-2-carbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)
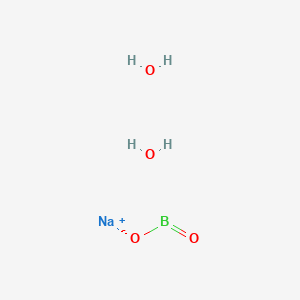
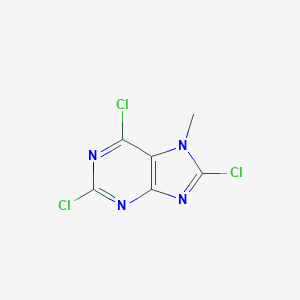
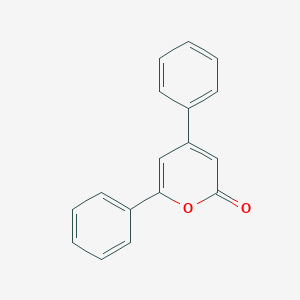
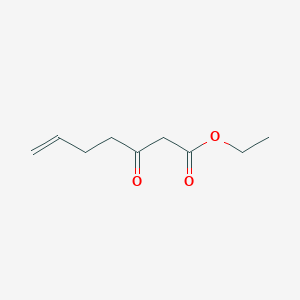

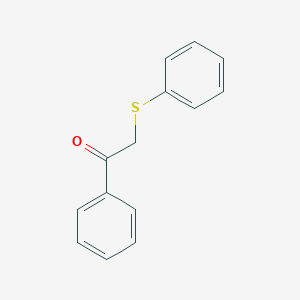
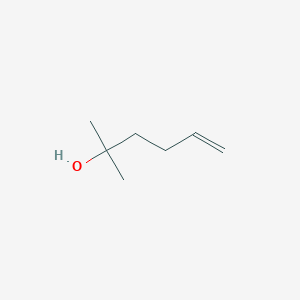
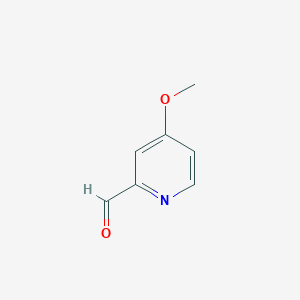
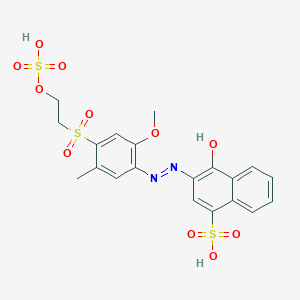
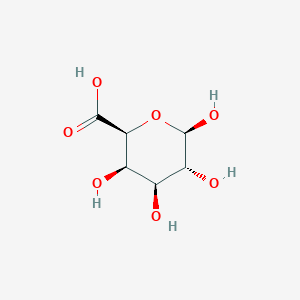
![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
